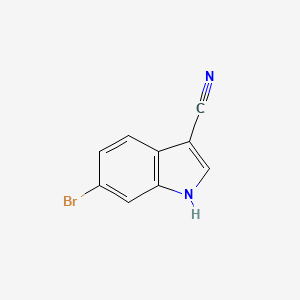

6-bromo-1H-indole-3-carbonitrile

Description

6-Bromo-1H-indole-3-carbonitrile (CAS: 224434-83-7) is a halogenated indole derivative featuring a bromine atom at the 6-position and a cyano (-C≡N) group at the 3-position of the indole ring. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structure combines the electron-withdrawing cyano group with the steric and electronic effects of bromine, making it versatile for further functionalization .

Properties

IUPAC Name |

6-bromo-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBXTAVHPDZLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466910 | |

| Record name | 6-bromo-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224434-83-7 | |

| Record name | 6-bromo-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1H-indole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-indole-3-carbonitrile typically involves the bromination of 1H-indole-3-carbonitrile. One common method includes the reaction of 1H-indole-3-carbonitrile with bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.

Reduction Reactions: Reducing agents like LiAlH4 in ether or tetrahydrofuran (THF) are employed.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

6-Bromo-1H-indole-3-carbonitrile is utilized as a precursor in the synthesis of various pharmaceuticals. It has shown potential in developing inhibitors for specific biological targets, including kinases involved in cancer and neurological disorders. For instance, studies have demonstrated its effectiveness as a DYRK1A inhibitor, a target for treating Alzheimer's disease and other neurodegenerative conditions . The compound's structural modifications can enhance its potency and selectivity against these targets.

1.2 Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activity. In vitro studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy . Furthermore, its low cytotoxicity at effective concentrations makes it a promising candidate for further pharmacological studies.

Organic Synthesis

2.1 Key Intermediate

The compound serves as a crucial intermediate in synthesizing various indole derivatives, which are essential in pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions allows chemists to create complex molecules with multiple functional groups . This versatility is particularly valuable in the development of new synthetic pathways and methodologies.

2.2 Synthesis of Indole Derivatives

Researchers have employed this compound to synthesize a range of indole derivatives with varied biological activities. These derivatives can be tailored for specific applications, enhancing their effectiveness as therapeutic agents or agrochemicals .

Material Science

3.1 Organic Electronics

In the field of materials science, this compound is explored for its potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The compound's electronic properties can be tuned through structural modifications, leading to improved performance in electronic devices .

3.2 Fluorescent Probes

The unique structure of this compound also makes it suitable for developing fluorescent probes used in biological imaging. These probes can aid researchers in visualizing cellular processes, contributing to advancements in biological research and diagnostics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-bromo-1H-indole-3-carbonitrile largely depends on its interaction with biological targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties

*Assumed based on analogous compounds. †Vendor-reported purity.

Biological Activity

6-Bromo-1H-indole-3-carbonitrile (CAS No. 2173193-92-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by research findings and data tables.

- Molecular Formula : C9H5BrN2

- Molecular Weight : 221.05 g/mol

- Structure : The compound features a bromine atom at the 6-position of the indole ring and a carbonitrile group at the 3-position, which may influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis (programmed cell death) through the activation of caspase pathways, which are crucial for the apoptotic process .

The proposed mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, the compound appears to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer . This inhibition leads to reduced cell growth and increased apoptosis in cancerous cells.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Research suggests that it may help protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to scavenge free radicals and modulate inflammatory responses contributes to its neuroprotective profile.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations). The study utilized various assays, including MTT and flow cytometry, to assess cell proliferation and apoptosis rates, confirming the compound's efficacy as an anticancer agent .

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration induced by oxidative stress, administration of this compound significantly reduced neuronal cell death. The compound was shown to decrease levels of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes, thereby providing a protective effect against oxidative damage .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.